molecular formula C20H16FN3O4S B12199731 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12199731
M. Wt: 413.4 g/mol
InChI Key: UUFNWSDQKWDUHP-MFOYZWKCSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that features a unique combination of indole, furan, and thiazolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the furan and thiazolidine groups. Key steps include:

    Formation of the Indole Derivative: Starting with a suitable precursor, such as 5-fluoroindole, the indole ring is functionalized to introduce the ethyl group.

    Addition of the Furan Moiety: The furan ring is introduced through a condensation reaction with an appropriate aldehyde or ketone.

    Formation of the Thiazolidine Ring: The thiazolidine ring is formed via a cyclization reaction involving a thiourea derivative and an α-haloacetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression or DNA replication.

    Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can be compared with other compounds that feature similar structural motifs:

    Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole ring, but differ in their biological activity and applications.

    Furan Derivatives: Compounds such as furfural and furan-2-carboxylic acid, which are used in different industrial applications.

    Thiazolidine Derivatives: Compounds like thiazolidinediones, which are used as antidiabetic agents.

The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C20H16FN3O4S

Molecular Weight

413.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C20H16FN3O4S/c21-13-3-4-16-15(8-13)12(10-23-16)5-6-22-18(25)11-24-19(26)17(29-20(24)27)9-14-2-1-7-28-14/h1-4,7-10,23H,5-6,11H2,(H,22,25)/b17-9-

InChI Key

UUFNWSDQKWDUHP-MFOYZWKCSA-N

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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